molecular formula C19H20N4O3S B2768689 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034455-98-4

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2768689
CAS No.: 2034455-98-4
M. Wt: 384.45
InChI Key: HUASCPDASUHZRF-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound with a molecular formula of C13H17N3O3S and a molecular weight of 295.36 . This chemical entity features a complex structure comprising a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety linked via an acetamide bridge to a 1-methyl-1H-indole group . The integration of these distinct heterocyclic systems, particularly the benzothiadiazole dioxide and the indole scaffold, is of significant interest in medicinal chemistry and drug discovery. Indole derivatives are widely recognized as privileged structures in pharmacology, frequently found in compounds with diverse biological activities . Similarly, the 1,2,5-thiadiazole core is a valuable heterocycle in the development of various therapeutic agents . Researchers can leverage this molecule as a key intermediate or building block for the synthesis of more complex target compounds. It also serves as a novel chemical probe for exploring biological mechanisms and identifying potential therapeutic targets in areas such as oncology, neurology, and infectious diseases. This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-21-12-13(15-6-4-5-7-16(15)21)10-19(24)20-14-8-9-17-18(11-14)23(3)27(25,26)22(17)2/h4-9,11-12H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUASCPDASUHZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H19N3O3SC_{13}H_{19}N_3O_3S with a molecular weight of 297.38 g/mol. It features a thiadiazole ring fused with an indole moiety, which contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₃S
Molecular Weight297.38 g/mol
CAS Number2034482-97-6

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thiadiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The activity was influenced by the nature and position of substituents on the thiadiazole ring. For instance:

  • Antibacterial Activity: Compounds with alkyl substitutions demonstrated enhanced antibacterial effects.
  • Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values as low as 15.6 µg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide has been evaluated in various studies. For example:

  • Cell Line Studies: Compounds derived from thiadiazoles were tested against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). Results indicated notable cytotoxic effects at concentrations ranging from 100 nM to 1 mM.
    Cell LineConcentration (nM)Effect
    A549100 - 1000Significant inhibition
    T47D100 - 1000Moderate inhibition
  • Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes a benzo[c][1,2,5]thiadiazole moiety and an indole derivative. The molecular formula is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, and it has a molecular weight of 336.37 g/mol. The compound's structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including the compound , exhibit notable antimicrobial properties. A study evaluated various thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that structural modifications significantly influenced antimicrobial efficacy. The introduction of specific substituents enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies involving human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer) revealed that certain derivatives possess significant antiproliferative effects. For instance, compounds with electron-withdrawing groups on the benzene ring exhibited enhanced cytotoxicity against these cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anticancer Evaluation

A series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. The study found that these compounds exhibited cytotoxic effects against multiple human cancer cell lines at varying concentrations. Notably, the compound under consideration was part of a broader investigation into the structure-activity relationship (SAR) within this class of compounds .

Case Study 2: Antimicrobial Screening

In another significant study focusing on the antimicrobial potential of thiadiazole derivatives, compounds were screened for their effectiveness against various pathogens. The findings highlighted that specific modifications to the thiadiazole nucleus could lead to enhanced activity against resistant strains of bacteria and fungi. This underscores the importance of chemical diversity in developing new antimicrobial agents .

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives from recent literature, focusing on benzothiazole-triazole-acetamides () and indole-oxadiazole-sulfanyl-acetamides (). Key differences in functional groups, synthesis strategies, and physicochemical properties are highlighted.

Structural and Functional Group Analysis
Compound Core Heterocycle Substituents/Modifications Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[c][1,2,5]thiadiazole 1,3-Dimethyl, 2,2-dioxido; 1-methylindole-acetamide Sulfone, acetamide, indole ~399.4 (calculated)
9a-e () Benzodiazole-triazole Phenoxymethyl-triazole linker; substituted thiazole (e.g., 4-fluoro, 4-bromo, 4-methyl groups) Triazole, thiazole, acetamide 540–620 (reported)
8a-w () Indole-oxadiazole Oxadiazole-sulfanyl linker; variable N-substituents (e.g., aryl, alkyl) Oxadiazole, sulfanyl, acetamide 350–450 (reported)

Key Observations :

  • The methyl groups on the benzothiadiazole and indole moieties may increase lipophilicity, favoring membrane permeability over the triazole-thiazole derivatives in , which have bulkier substituents (e.g., bromophenyl).
  • Unlike the oxadiazole-sulfanyl linker in , the target’s direct acetamide linkage between the benzothiadiazole and indole reduces conformational flexibility, possibly affecting binding specificity.

Preparation Methods

Cyclization to Form the Thiadiazole Ring

The benzo[c]thiadiazole scaffold is constructed via cyclization of o-phenylenediamine derivatives with sulfur sources. A representative method involves:

  • Starting material : 5-Nitro-1,2-benzenediamine.
  • Reaction with thionyl chloride (SOCl₂) : Forms the thiadiazole ring through cyclodehydration.
  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-aminobenzo[c]thiadiazole .

Key reaction :
$$
\text{C}6\text{H}4\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}3\text{N}2\text{SCl} + \text{HCl} + \text{NO}_2 \uparrow \quad
$$

Introduction of Sulfone and Methyl Groups

  • Oxidation to sulfone : Treating the thiadiazole with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide to sulfone.
  • N-Methylation : Dimethylation at N-1 and N-3 is achieved using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Optimized conditions :

  • Temperature: 80°C, 12 hours.
  • Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetic Acid

Indole Ring Formation

The indole moiety is synthesized via Fischer indole synthesis :

  • Phenylhydrazine reacts with pyruvic acid under acidic conditions (HCl/EtOH) to form 1H-indole-3-acetic acid.
  • N-Methylation : Treatment with methyl iodide (CH₃I) and NaH in tetrahydrofuran (THF) introduces the 1-methyl group.

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.22 (s, 1H), 3.85 (s, 3H), 3.72 (s, 2H).

Amide Coupling Reaction

Activation of Carboxylic Acid

The indole-acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow \quad
$$

Nucleophilic Acyl Substitution

The sulfonamide core reacts with the acid chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{RCOCl} + \text{H}_2\text{N-R'} \rightarrow \text{RCONH-R'} + \text{HCl} \quad
$$

Optimized conditions :

  • Molar ratio (acid chloride:amine): 1.2:1.
  • Temperature: 0°C to room temperature, 6 hours.
  • Yield: 82% after recrystallization (ethanol/water).

Purification and Characterization

Chromatographic Purification

  • Column chromatography : Silica gel, eluent gradient from hexane to ethyl acetate (3:1).
  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.89–7.10 (m, 8H, aromatic), 3.92 (s, 6H, N-CH₃), 3.65 (s, 2H, CH₂).
  • MS (ESI) : m/z 425.1 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Amide coupling : 30 minutes at 100°C, yield 85%.

One-Pot Approach

Combining sulfonation, methylation, and coupling in a single reactor:

  • Solvent : DMF, 24 hours, yield 70%.

Challenges and Optimization

  • Regioselectivity : Steric hindrance from methyl groups necessitates excess reagents.
  • Sulfone stability : Avoid prolonged heating to prevent decomposition.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step pathways, starting with functionalization of the benzo[c][1,2,5]thiadiazole core and subsequent coupling with the indole-acetamide moiety. Key steps include:

  • Step 1: Activation of the benzo[c][1,2,5]thiadiazole sulfone group via nucleophilic substitution (e.g., using 2-chloroacetamide derivatives) under inert conditions (N₂ atmosphere) .
  • Step 2: Coupling with the indole fragment via amidation or thiourea linkers, often requiring polar aprotic solvents (DMF, acetonitrile) and catalysts like triethylamine .
  • Optimization: Reaction temperature (60–80°C), solvent selection (DMF for solubility vs. acetonitrile for reduced side reactions), and stoichiometric ratios (1:1.2 for limiting reagent excess) are critical. Monitor purity via TLC or HPLC at each step .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the benzo[c]thiadiazole and indole rings. For example, a singlet at δ 3.2–3.5 ppm indicates methyl groups on the thiadiazole ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₃N₅O₃S₂, MW 375.42) and detects isotopic patterns for sulfur atoms .
  • Infrared (IR) Spectroscopy: Peaks at 1670–1700 cm⁻¹ confirm carbonyl (C=O) and sulfone (S=O) groups .

Advanced: How can researchers analyze discrepancies between computational predictions and experimental biological activity data for this compound?

Answer:

  • In Silico vs. In Vitro Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Compare with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies may arise from solvent effects or protein flexibility .
  • Data Normalization: Account for assay conditions (pH, ionic strength) and cell-line variability. For example, cytotoxicity in HeLa cells may differ from primary cell models due to metabolic differences .

Advanced: What computational strategies can accelerate the design of derivatives with improved pharmacological profiles?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to optimize transition states in synthesis (e.g., SN2 mechanisms for sulfone substitution) .
  • Machine Learning (ML): Train models on existing bioactivity data (e.g., IC₅₀, logP) to predict ADMET properties. Feature selection may include electronegativity of substituents or polar surface area .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales to identify stable binding conformations .

Advanced: What strategies mitigate poor aqueous solubility or bioavailability in preclinical studies?

Answer:

  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the indole ring or replace methyl groups with polyethylene glycol (PEG) chains .
  • Formulation Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation (liposomes) to enhance dissolution rates .
  • Prodrug Design: Mask sulfone groups with ester prodrugs that hydrolyze in vivo .

Basic: How should researchers address instability of intermediates during synthesis?

Answer:

  • Light/Temperature Sensitivity: Store intermediates at −20°C under argon and avoid prolonged exposure to UV light .
  • Moisture Control: Use anhydrous solvents (e.g., molecular sieves in DMF) and Schlenk-line techniques for moisture-sensitive steps .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes reactive byproducts early in the synthesis .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

Answer:

  • Core Modifications: Vary substituents on the benzo[c]thiadiazole (e.g., Cl, NO₂) and indole (e.g., alkyl, aryl) groups. Test for changes in kinase inhibition .
  • Bioisosteric Replacement: Replace the acetamide linker with sulfonamide or urea groups to assess impact on binding .
  • 3D-QSAR Models: Align derivatives in CoMFA/CoMSIA grids to correlate steric/electrostatic fields with activity .

Basic: What are the key impurities to monitor during synthesis, and how are they removed?

Answer:

  • Common Impurities:
    • Unreacted starting materials (e.g., benzo[c]thiadiazole sulfone).
    • Hydrolysis byproducts (e.g., free indole from amide cleavage) .
  • Purification Methods:
    • Recrystallization (ethanol/water mixtures) for final product.
    • Preparative HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

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